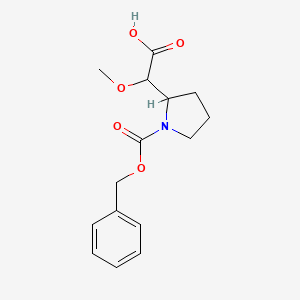
4,5-Dichloro-2-(2-fluorophenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(2-fluorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with chlorine and fluorine atoms. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(2-fluorophenyl)thiazole typically involves the reaction of 2-fluorobenzaldehyde with thioamide in the presence of a chlorinating agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(2-fluorophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
4,5-Dichloro-2-(2-fluorophenyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways in various diseases.
Industrial Applications: It is used in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-(4-fluorophenyl)thiazole
- 2,4-Disubstituted thiazoles
- Thiazole derivatives with different halogen substitutions
Uniqueness
4,5-Dichloro-2-(2-fluorophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both chlorine and fluorine atoms on the thiazole ring enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C9H4Cl2FNS |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
4,5-dichloro-2-(2-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-3-1-2-4-6(5)12/h1-4H |
InChI Key |
KWUXLWDTUKSZON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(S2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


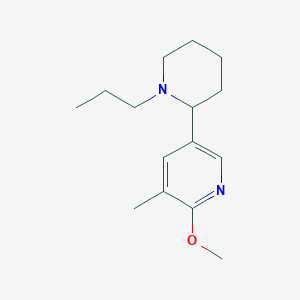
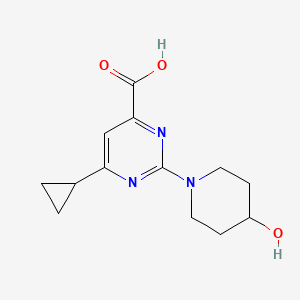
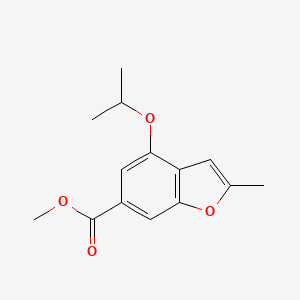
![5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11802592.png)
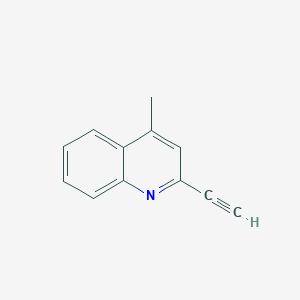

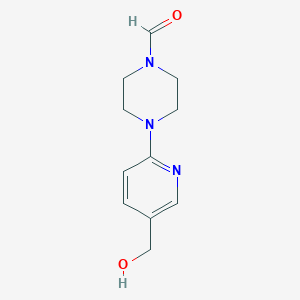

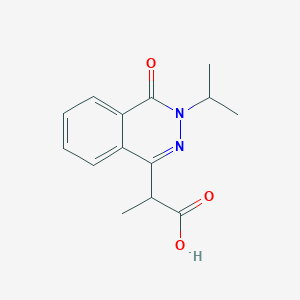
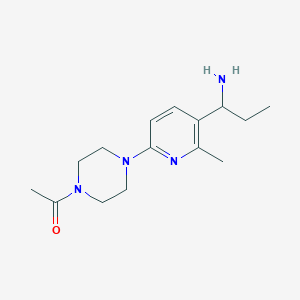
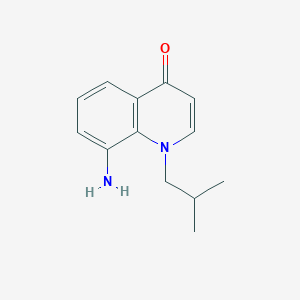
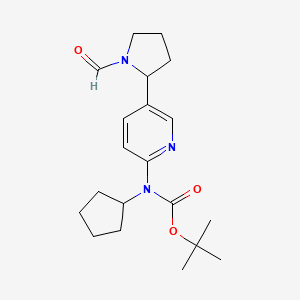
![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)
